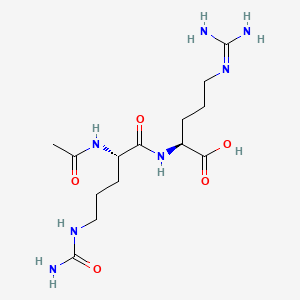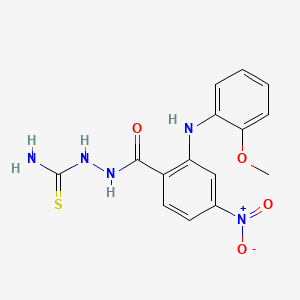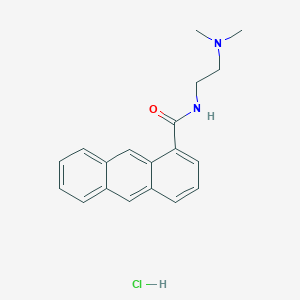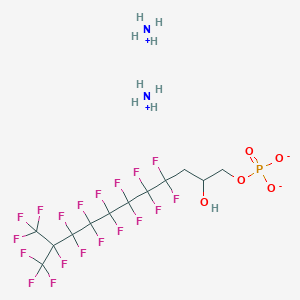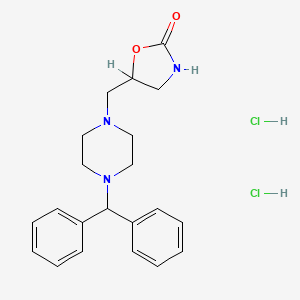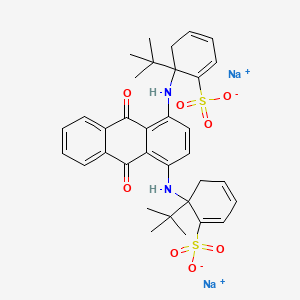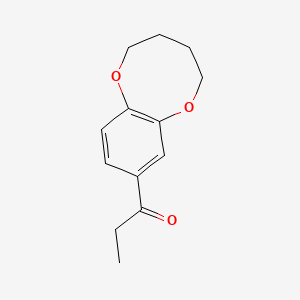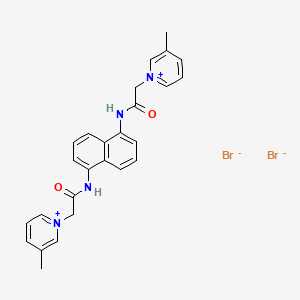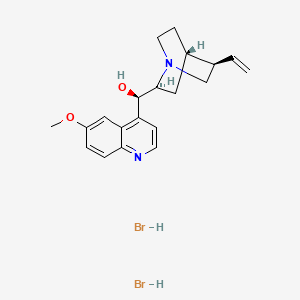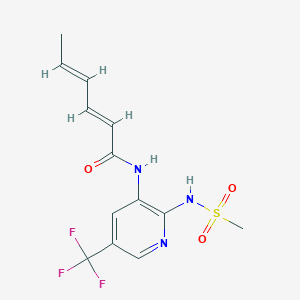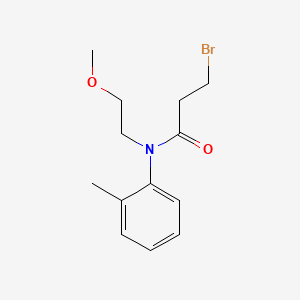
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate is an organic compound with a complex structure It is characterized by the presence of a hexanoate ester group, a propenyl group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate typically involves multiple steps. One common method includes the esterification of hexanoic acid with a suitable alcohol, followed by the introduction of the propenyl and methylphenyl groups through a series of reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a drug candidate or as a component in pharmaceutical formulations.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl butanoate
- 1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl octanoate
Uniqueness
1-Methyl-2-((3-(4-methylphenyl)-1-oxo-2-propenyl)oxy)propyl hexanoate is unique due to its specific ester group and the combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where similar compounds may not be as effective.
特性
CAS番号 |
84006-37-1 |
|---|---|
分子式 |
C20H28O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
3-[(E)-3-(4-methylphenyl)prop-2-enoyl]oxybutan-2-yl hexanoate |
InChI |
InChI=1S/C20H28O4/c1-5-6-7-8-19(21)23-16(3)17(4)24-20(22)14-13-18-11-9-15(2)10-12-18/h9-14,16-17H,5-8H2,1-4H3/b14-13+ |
InChIキー |
NHRNEQWXPRHBEL-BUHFOSPRSA-N |
異性体SMILES |
CCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=C(C=C1)C |
正規SMILES |
CCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



